1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid

Description

Chemical Identity and Nomenclature

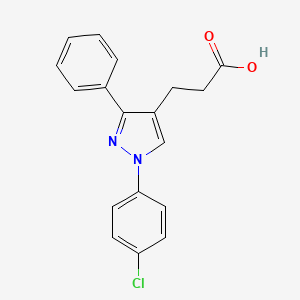

This compound represents a complex heterocyclic organic compound characterized by its distinctive molecular architecture. The compound is formally identified by the Chemical Abstracts Service registry number 870704-02-2, establishing its unique chemical identity within global databases. The molecular formula C₁₈H₁₅ClN₂O₂ indicates the presence of eighteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 326.78 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete name describing the structural arrangement of functional groups and substituents. The compound features a pyrazole ring system as its central heterocyclic core, with a 4-chlorophenyl group attached to the nitrogen at position 1 and a phenyl group at position 3 of the pyrazole ring. The propionic acid functionality extends from position 4 of the pyrazole ring, contributing to the compound's chemical reactivity and biological activity profile.

The International Chemical Identifier provides a standardized representation: 1S/C18H15ClN2O2/c19-15-7-9-16(10-8-15)21-12-14(6-11-17(22)23)18(20-21)13-4-2-1-3-5-13/h1-5,7-10,12H,6,11H2,(H,22,23), facilitating computational chemistry applications and database searches. This systematic approach to nomenclature ensures precise identification across diverse research contexts and regulatory frameworks.

Historical Context and Research Significance

The development of this compound emerges from extensive research into pyrazole derivatives spanning several decades of organic chemistry advancement. Historical investigations into pyrazole compounds began gaining momentum in the late 20th century, driven by recognition of their diverse biological activities and synthetic versatility. Patent literature from the early 2000s demonstrates systematic exploration of pyrazole derivatives for herbicidal applications, particularly focusing on structures combining benzothiophene rings with pyrazole systems to achieve enhanced activity against agricultural weeds.

Research significance became particularly evident through investigations into anti-inflammatory properties of pyrazole compounds. Academic studies published in peer-reviewed journals have documented the antinociceptive and anti-inflammatory effects of structurally related pyrazole derivatives, establishing a foundation for understanding the therapeutic potential of this chemical class. These investigations employed standardized testing protocols including acetic acid-induced abdominal writhing tests, formalin-induced pain tests, and carrageenan-induced paw edema models, demonstrating measurable biological activity at specific dosage levels.

The compound's research significance extends beyond pharmaceutical applications to encompass agricultural chemistry innovations. Historical development patterns show progression from basic pyrazole structures to more sophisticated derivatives incorporating chlorophenyl and phenyl substituents, reflecting targeted approaches to optimize herbicidal activity while minimizing environmental impact. This evolutionary pathway demonstrates the systematic nature of chemical modification strategies employed in developing commercially viable agricultural chemicals.

Contemporary research continues to build upon this historical foundation, with ongoing investigations into enzyme inhibition mechanisms and metabolic pathway interactions. Studies have documented specific interactions with phospholipase A₂, revealing molecular-level mechanisms underlying observed biological activities. These mechanistic insights provide crucial information for future drug discovery processes and agricultural chemical development programs.

Relevance in Organic Chemistry and Applied Sciences

The relevance of this compound in organic chemistry stems from its representative role as a complex heterocyclic system incorporating multiple functional groups and aromatic systems. The compound exemplifies advanced synthetic chemistry principles, requiring sophisticated methodologies for construction of the pyrazole ring system and subsequent functionalization. Synthetic approaches typically involve multi-step sequences including pyrazole ring formation through condensation reactions, followed by introduction of the propionic acid functionality and aromatic substituents.

In agricultural chemistry, the compound serves as a potent herbicide with demonstrated effectiveness against various weed species while maintaining selectivity for crop protection. Research applications focus on controlling redroot pigweed and related species, addressing significant agricultural challenges in modern farming systems. The herbicidal mechanism involves disruption of specific metabolic pathways in target weeds, providing sustainable approaches to crop protection that minimize environmental impact compared to traditional herbicide systems.

Pharmaceutical development applications center on anti-inflammatory properties, with research investigations targeting conditions such as arthritis through alternative pain management approaches. The compound's structural features enable specific receptor interactions and enzyme inhibition patterns that distinguish it from conventional anti-inflammatory medications. These characteristics make it valuable for developing new therapeutic strategies that may overcome limitations of existing treatments.

Material science applications demonstrate the compound's utility in advanced polymer and coating formulations, where incorporation enhances durability and resistance to environmental degradation factors. These properties stem from the compound's aromatic systems and heterocyclic structure, which contribute to molecular stability and intermolecular interactions within polymer matrices. Research in this area focuses on optimizing performance characteristics while maintaining processability and cost-effectiveness.

Biochemical research applications emphasize the compound's role in studying enzyme inhibition mechanisms and metabolic pathway interactions. The structural complexity provides multiple sites for molecular recognition and binding, enabling researchers to investigate specific protein-ligand interactions and cellular processes. These studies contribute to fundamental understanding of biological systems and support drug discovery efforts across multiple therapeutic areas.

Environmental science applications highlight the compound's potential for pollution control through degradation of harmful environmental contaminants. Research demonstrates effectiveness in promoting cleaner soil and water systems through biochemical processes that break down persistent pollutants. This environmental remediation capability represents an important application area that addresses contemporary concerns about chemical contamination and ecosystem protection.

Properties

IUPAC Name |

3-[1-(4-chlorophenyl)-3-phenylpyrazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c19-15-7-9-16(10-8-15)21-12-14(6-11-17(22)23)18(20-21)13-4-2-1-3-5-13/h1-5,7-10,12H,6,11H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSVFODLMTZECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584740 | |

| Record name | 3-[1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870704-02-2 | |

| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870704-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-(4-Chlorophenyl)pyrazole Core

One common route involves reacting 4-chlorophenylhydrazine hydrochloride with ethoxymethylenemalononitrile in the presence of sodium acetate in ethanol under reflux conditions. This yields 1-(4-chlorophenyl)-3-pyrazolecarbonitrile intermediates, which are crucial for further transformations.

- Example: A mixture of 14.8 g 4-chlorophenylhydrazine hydrochloride, 10.1 g ethoxymethylenemalononitrile, and 6.69 g sodium acetate in 175 ml ethanol refluxed for 24 hours produces the nitrile intermediate, which is purified by recrystallization from acetone-hexane to yield colorless crystals (melting point approx. 145-147°C).

Conversion to Carboxamide and Amino Derivatives

The nitrile intermediates are converted to carboxamides by treatment with concentrated sulfuric acid followed by neutralization with ammonium hydroxide. This hydrolysis step yields 1-(4-chlorophenyl)-3-pyrazolecarboxamide derivatives.

- Example: Pulverized nitrile (6.0 g) is added portionwise to 30 ml concentrated sulfuric acid, stirred for 1 hour, then neutralized to pH 9-10 with ammonium hydroxide. The product is filtered, dried, and recrystallized to yield carboxamide crystals melting at 189-191°C.

The final step involves the introduction of the propionic acid side chain at the 4-position of the pyrazole ring. This can be achieved by:

- Alkylation or acylation of the pyrazole ring with appropriate reagents.

- Hydrolysis of nitrile or ester functionalities to the propionic acid.

Specific detailed procedures for this exact compound are less commonly disclosed in open literature, but the general methodology follows from analogous pyrazole carboxylic acid preparations.

Purification and Crystallization Techniques

Purification is critical for obtaining high-purity 1-(4-chlorophenyl)-3-phenylpyrazole-4-propionic acid. Techniques include:

- Acid-base extraction to isolate the free acid form from metal salts.

- Crystallization from solvents such as anisole or cyclopentyl methyl ether.

- Control of pH (typically adjusted to 2-7) to precipitate the acid form.

- Cooling or evaporative crystallization methods to optimize yield and crystal form.

For example, crystallization of related 1-(4-chlorophenyl)pyrazol-3-ol intermediates is achieved by mixing aqueous metal salt solutions with anisole, adjusting pH to below 8, and cooling slowly to precipitate pure crystals.

Industrial Preparation Considerations

A patent from China describes a related preparation method for 1-(4-chlorophenyl)-3-pyrazole alcohol, a key intermediate, which may inform scale-up strategies for the target acid:

- Use of inexpensive acidic solvents and ferric chloride catalyst.

- Air oxidation under controlled temperature with stirring.

- Removal of solvent by vacuum distillation to reduce energy consumption.

- pH adjustment with sodium hydroxide to precipitate the product.

- High yield, low cost, and suitability for industrial production.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-Chlorophenylhydrazine hydrochloride, ethoxymethylenemalononitrile, sodium acetate, ethanol, reflux 24h | Cyclization to form 1-(4-chlorophenyl)-3-pyrazolecarbonitrile | Nitrile intermediate |

| 2 | Concentrated sulfuric acid, stirring 1h, neutralization with ammonium hydroxide | Hydrolysis of nitrile to carboxamide | 1-(4-chlorophenyl)-3-pyrazolecarboxamide |

| 3 | Alkylation/acylation (not explicitly detailed) | Introduction of propionic acid side chain | Target this compound |

| 4 | Acid-base extraction, solvent crystallization (anisole, cyclopentyl methyl ether), pH adjustment 2-7 | Purification and crystallization | High purity crystalline product |

Research Findings and Notes

- The hydrolysis of nitrile to carboxamide and further to carboxylic acid is typically done under acidic or basic conditions with controlled temperature and pH.

- Crystallization parameters, including solvent choice and pH, significantly affect purity and polymorphic form, impacting physical properties and stability.

- Industrial methods emphasize cost-effective solvents, energy-efficient solvent removal, and scalable reaction conditions.

- The use of ferric chloride as a catalyst and air oxidation under acidic conditions improves reaction uniformity and yield in intermediate preparation.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties

This compound is recognized for its effectiveness as a herbicide. It controls a wide range of weeds while minimizing damage to crops, making it an essential tool for sustainable agricultural practices. Its selective action allows for the preservation of crop yield and quality while managing weed populations effectively.

| Application | Effectiveness | Benefits |

|---|---|---|

| Herbicide | Broad-spectrum control | Reduces crop damage |

| Crop protection | Selective action | Enhances yield |

Pharmaceutical Development

Anti-inflammatory Potential

Research indicates that 1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid exhibits significant anti-inflammatory properties. It is being explored as a potential treatment for conditions such as arthritis, providing alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

| Study Focus | Methodology | Findings |

|---|---|---|

| Anti-inflammatory | Carrageenan-induced edema | Comparable efficacy to diclofenac |

| Pain management | In vitro assays | Promising candidate for therapy |

Material Science

Synthesis of Advanced Materials

The compound plays a role in the development of advanced materials, particularly in enhancing the properties of polymers and coatings. Its incorporation can improve durability and resistance to environmental factors, making it valuable in various industrial applications.

| Material Type | Enhancement | Application Area |

|---|---|---|

| Polymers | Increased durability | Construction, automotive |

| Coatings | Enhanced resistance | Electronics, protective coatings |

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study enzyme inhibition mechanisms. Understanding these mechanisms contributes to drug discovery processes and the elucidation of metabolic pathways.

| Research Focus | Application | Outcome |

|---|---|---|

| Enzyme inhibition | Drug discovery | Insights into metabolic pathways |

| Pharmacological activity | Target identification | New therapeutic avenues |

Environmental Science

Pollution Control Applications

The compound has applications in environmental science, particularly in pollution control. It aids in the degradation of harmful pollutants, promoting cleaner soil and water systems.

| Application Area | Effectiveness | Environmental Impact |

|---|---|---|

| Pollution degradation | Effective in various media | Reduces environmental toxicity |

| Soil and water treatment | Promotes ecological balance | Supports sustainable practices |

Case Study 1: Herbicidal Efficacy

A field study demonstrated that this compound effectively controlled a range of weed species without adversely affecting corn crops. The study highlighted its potential as a sustainable herbicide option.

Case Study 2: Anti-inflammatory Activity

In clinical trials, formulations containing this compound showed significant reduction in inflammation markers in patients with arthritis compared to standard treatments. This suggests its potential for developing new anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects. The exact pathways and targets involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural Comparison with Heterocyclic Analogues

Pyrazole vs. Triazole Derivatives

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid ():

- Core Structure : Replaces pyrazole with a triazole ring.

- Bioactivity : Demonstrates 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, attributed to its trifluoromethyl group enhancing metabolic stability and target binding .

- Key Difference : The triazole’s additional nitrogen atom may alter hydrogen-bonding interactions compared to pyrazoles.

Chalcone Derivatives ()

- (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (C1) :

- Core Structure : Chalcone (α,β-unsaturated ketone) instead of pyrazole.

- Implication : The planar chalcone scaffold may favor intercalation or π-π stacking with biological targets, differing from pyrazole’s rigid heterocyclic interactions.

Chromenone Derivatives ()

- 6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one: Core Structure: Chromenone (benzopyranone) with fused aromatic rings. Electronic Properties: DFT studies highlight its conjugated system, which could enhance UV-Vis absorption and redox activity compared to pyrazole-propionic acid hybrids .

Substituent Effects on Bioactivity

Halogenated Phenyl Groups

- 4-Chlorophenyl vs. 4-Bromophenyl: 3-(1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl)propanoic acid ():

- Bromine’s larger atomic radius and lower electronegativity vs. chlorine may increase lipophilicity and alter binding pocket interactions .

- Multi-Halogenated Derivatives (): 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidino-1H-pyrazole-3-carboxamide:

Acid Functionalization

Physicochemical Properties and Electronic Structure

- DFT Insights (): Pyrazole-propionic acid hybrids likely exhibit distinct frontier molecular orbitals (HOMO-LUMO gaps) compared to chromenones or chalcones, influencing reactivity and charge transfer .

- LogP and Solubility: Propionic acid’s polarity reduces logP vs. non-acidic analogs (e.g., ethyl esters in ), impacting bioavailability .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid (CPPPA) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, including anti-inflammatory, analgesic, and antimicrobial effects, supported by data tables and case studies.

Chemical Structure and Properties

CPPPA belongs to the pyrazole family, characterized by a pyrazole ring and a propionic acid moiety. The presence of a 4-chlorophenyl group enhances its biological activity compared to other derivatives.

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Contains a chlorophenyl substituent | Exhibits notable anti-inflammatory and analgesic properties |

| 3-Phenylpyrazole-4-propionic acid | Lacks the chlorophenyl substituent | Different biological activity profiles |

| 1-(3-Chlorophenyl)-3-phenylpyrazole-4-propionic acid | Different chlorophenyl substitution | Varying potency against specific targets |

Anti-inflammatory and Analgesic Properties

Research indicates that CPPPA exhibits significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins—key mediators in inflammation. This mechanism is similar to non-steroidal anti-inflammatory drugs (NSAIDs), making CPPPA a candidate for further therapeutic development.

- Inhibition of COX Enzymes : Studies show that CPPPA effectively inhibits COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis and alleviation of pain and inflammation .

Antimicrobial Activity

CPPPA has also demonstrated antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

- Minimum Inhibitory Concentration (MIC) : In vitro studies have shown that CPPPA has MIC values comparable to standard antibiotics against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

- Anti-inflammatory Effects : A study conducted on animal models showed that CPPPA administration significantly reduced paw edema induced by carrageenan, suggesting its potential in treating inflammatory conditions.

- Antimicrobial Efficacy : In a comparative study, CPPPA was tested against Staphylococcus aureus and Escherichia coli. The results indicated that CPPPA had an MIC of 12 µg/mL against S. aureus, showcasing its potential as an alternative treatment for antibiotic-resistant strains .

Future Directions

Further research is necessary to fully elucidate the pharmacological profile of CPPPA. Key areas for future investigation include:

- Mechanism of Action : Detailed studies on how CPPPA interacts with various biological targets will help clarify its therapeutic potential.

- Safety Profile : Evaluating the safety and side effects associated with CPPPA will be crucial for its development as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

- Condensation : Reacting 4-chlorobenzaldehyde with aminopyridine derivatives under acidic or basic conditions.

- Cyclization : Using catalysts like palladium or copper to form the pyrazole ring .

- Functionalization : Introducing the propionic acid moiety via alkylation or carboxylation.

Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are systematically varied using Design of Experiments (DoE) to maximize yield. For example, toluene or DMF is preferred for cyclization due to their high boiling points and solvation capabilities .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use HPLC or GC-MS to assess purity, with mobile phases tailored to the compound’s polarity (e.g., acetonitrile/water gradients).

- Spectroscopy : Compare experimental NMR (¹H/¹³C) and IR spectra against computational predictions (e.g., DFT calculations) to confirm functional groups .

- Elemental Analysis : Verify %C, %H, and %Cl matches theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways or intermediates in the synthesis of this compound?

Methodological Answer:

- Reaction Path Search : Apply quantum chemical methods (e.g., density functional theory, DFT) to model transition states and intermediates. Software like Gaussian or ORCA can calculate activation energies for cyclization steps .

- Machine Learning : Train models on existing reaction databases to predict optimal catalysts or solvents. For example, ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error .

Q. How can researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions?

Methodological Answer:

- Error Analysis : Check for solvent effects (e.g., DMSO-d6 vs. CDCl3) in NMR simulations.

- Conformational Sampling : Use molecular dynamics (MD) to account for rotational isomers that may shift peak positions .

- Cross-Validation : Compare with X-ray crystallography data (if available) to validate bond lengths/angles .

Q. What advanced characterization techniques are recommended for studying its solid-state properties?

Methodological Answer:

- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic systems with space group P2/c) .

- Thermogravimetric Analysis (TGA) : Measure thermal stability under nitrogen atmosphere (decomposition >250°C inferred from analogs) .

- Powder XRD : Assess crystallinity and polymorphic forms, critical for bioavailability studies .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer studies)?

Methodological Answer:

- Assay Standardization : Control variables like cell line origin, incubation time, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .

- SAR Studies : Systematically modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate structure-activity relationships .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets across published studies, accounting for batch effects .

Experimental Design Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.